molecular formula CBaO3 B135627 Barium carbonate-13C CAS No. 51956-33-3

Barium carbonate-13C

Cat. No. B135627
CAS RN: 51956-33-3
M. Wt: 198.33 g/mol
InChI Key: AYJRCSIUFZENHW-YTBWXGASSA-L
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Patent
US06022714

Procedure details

The diol 16-mer (1 nmol.) is dissolved in sodium metaperiodate solution (20 ul, 20 mM, pH 4.5) and allowed to stand at room temperature for 30 min. Barium hydroxide (3.3 ul of a 150 mM solution) is added and the solution cooled on ice for 5 min. A small crystal of dry ice is then added and the solution is vortexed and centrifuged. The supernatant (22 ul) containing aldehyde 16-mer is removed, leaving behind the precipitate of barium iodate, barium periodate, and barium carbonate.
[Compound]
Name
diol
Quantity
1 nmol
Type
reactant
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Ba+2:2].[OH-].[C:4](=[O:6])=[O:5].[I:7]([O-:11])(=[O:10])(=[O:9])=[O:8].[Na+]>>[I:7]([O-:10])(=[O:9])=[O:8].[Ba+2:2].[I:7]([O-:10])(=[O:9])=[O:8].[I:7]([O-:11])(=[O:10])(=[O:9])=[O:8].[Ba+2:2].[I:7]([O-:11])(=[O:10])(=[O:9])=[O:8].[C:4](=[O:1])([O-:6])[O-:5].[Ba+2:2] |f:0.1.2,4.5,6.7.8,9.10.11,12.13|

Inputs

Step One
Name
diol
Quantity
1 nmol
Type
reactant
Smiles
Name
Quantity
20 μL
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ba+2].[OH-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled on ice for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
is removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
I(=O)(=O)[O-].[Ba+2].I(=O)(=O)[O-]
Name
Type
product
Smiles
I(=O)(=O)(=O)[O-].[Ba+2].I(=O)(=O)(=O)[O-]
Name
Type
product
Smiles
C([O-])([O-])=O.[Ba+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06022714

Procedure details

The diol 16-mer (1 nmol.) is dissolved in sodium metaperiodate solution (20 ul, 20 mM, pH 4.5) and allowed to stand at room temperature for 30 min. Barium hydroxide (3.3 ul of a 150 mM solution) is added and the solution cooled on ice for 5 min. A small crystal of dry ice is then added and the solution is vortexed and centrifuged. The supernatant (22 ul) containing aldehyde 16-mer is removed, leaving behind the precipitate of barium iodate, barium periodate, and barium carbonate.
[Compound]
Name
diol
Quantity
1 nmol
Type
reactant
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Ba+2:2].[OH-].[C:4](=[O:6])=[O:5].[I:7]([O-:11])(=[O:10])(=[O:9])=[O:8].[Na+]>>[I:7]([O-:10])(=[O:9])=[O:8].[Ba+2:2].[I:7]([O-:10])(=[O:9])=[O:8].[I:7]([O-:11])(=[O:10])(=[O:9])=[O:8].[Ba+2:2].[I:7]([O-:11])(=[O:10])(=[O:9])=[O:8].[C:4](=[O:1])([O-:6])[O-:5].[Ba+2:2] |f:0.1.2,4.5,6.7.8,9.10.11,12.13|

Inputs

Step One
Name
diol
Quantity
1 nmol
Type
reactant
Smiles
Name
Quantity
20 μL
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ba+2].[OH-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled on ice for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
is removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
I(=O)(=O)[O-].[Ba+2].I(=O)(=O)[O-]
Name
Type
product
Smiles
I(=O)(=O)(=O)[O-].[Ba+2].I(=O)(=O)(=O)[O-]
Name
Type
product
Smiles
C([O-])([O-])=O.[Ba+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.